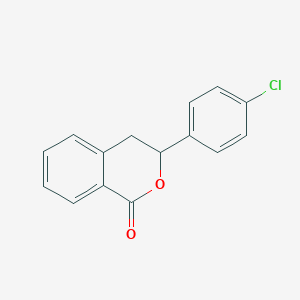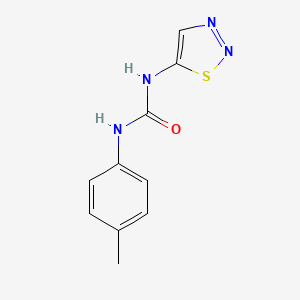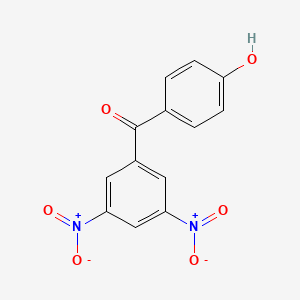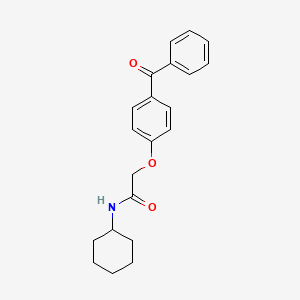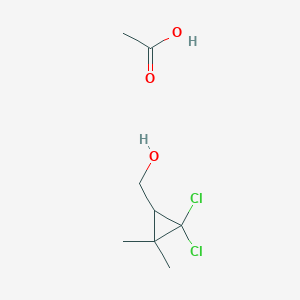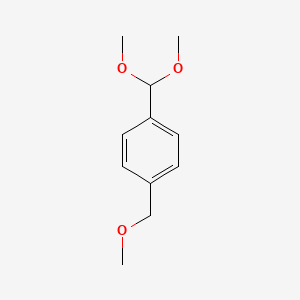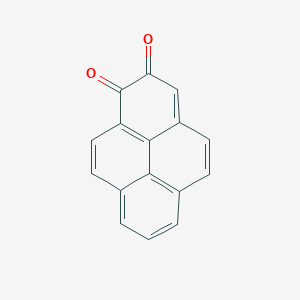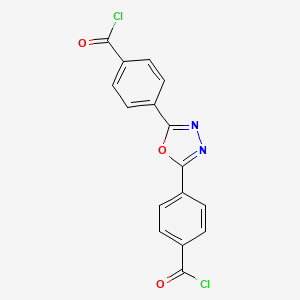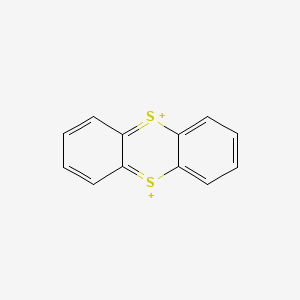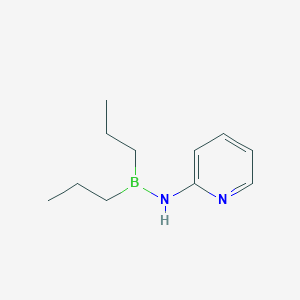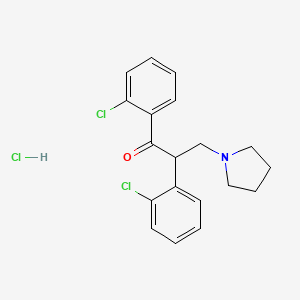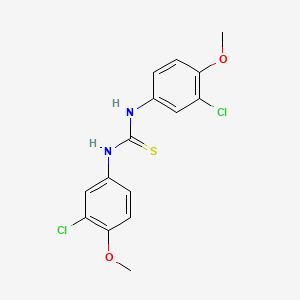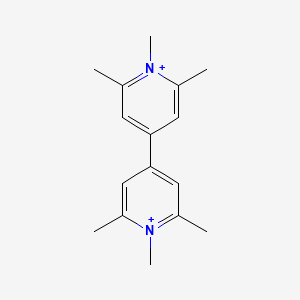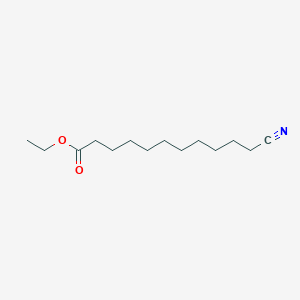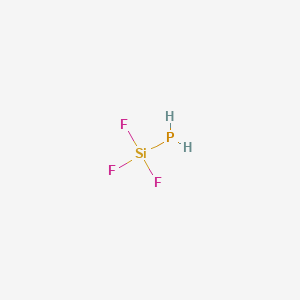
Phosphine, (trifluorosilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of phosphine, (trifluorosilyl)-, typically involves the reaction of phosphorus compounds with silicon-containing reagents. One common method is the reaction of phosphorus trichloride with trifluorosilane in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
化学反応の分析
Phosphine, (trifluorosilyl)-, undergoes various chemical reactions, including substitution and addition reactions. It can react with halogenated compounds to form new phosphine derivatives. For example, the reaction with dibromo metal phosphine complexes of platinum, palladium, and nickel yields trifluorosilyl substituted dialkyl compounds . Common reagents used in these reactions include halogenated phosphines and organometallic reagents . The major products formed from these reactions are typically new phosphine derivatives with modified chemical properties.
科学的研究の応用
Phosphine, (trifluorosilyl)-, has several applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with transition metals. Additionally, phosphine, (trifluorosilyl)-, is used in the synthesis of new materials with unique properties, such as luminescent copper complexes . Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials for industrial applications .
作用機序
The mechanism of action of phosphine, (trifluorosilyl)-, involves its ability to act as a ligand and form complexes with transition metals. The trifluorosilyl groups enhance the stability and reactivity of these complexes, allowing them to participate in various catalytic reactions. The molecular targets of these complexes include substrates in catalytic processes, where the phosphine ligand facilitates the activation and transformation of the substrates .
類似化合物との比較
Phosphine, (trifluorosilyl)-, can be compared to other similar compounds such as tris(trifluorosilyl)phosphine. Both compounds contain trifluorosilyl groups attached to a phosphorus atom, but they differ in the number of trifluorosilyl groups present. Tris(trifluorosilyl)phosphine has three trifluorosilyl groups, while phosphine, (trifluorosilyl)-, has only one . This difference in structure can lead to variations in their chemical properties and reactivity. Other similar compounds include various halogenated phosphines and organophosphorus compounds that contain silicon atoms .
特性
CAS番号 |
51518-19-5 |
|---|---|
分子式 |
F3H2PSi |
分子量 |
118.070 g/mol |
IUPAC名 |
trifluorosilylphosphane |
InChI |
InChI=1S/F3H2PSi/c1-5(2,3)4/h4H2 |
InChIキー |
FAWNICYQANOFEK-UHFFFAOYSA-N |
正規SMILES |
F[Si](F)(F)P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


